PD-1/PD-L1-IN-31

Description

Role of PD-1/PD-L1 in Immune Homeostasis and Self-Tolerance

The immune system is equipped with powerful mechanisms to eliminate pathogens and abnormal cells, but it must also possess regulatory systems to prevent excessive reactions that could harm the body's own tissues. The PD-1/PD-L1 pathway is a crucial component of this self-regulation. numberanalytics.comresearchgate.net

PD-1, a receptor expressed on the surface of activated T cells, B cells, and other immune cells, acts as a "brake" on the immune response. nih.govnih.govmedchemexpress.com When it binds to its ligand, PD-L1, which is expressed on various cell types including some normal cells and often overexpressed on tumor cells, it sends an inhibitory signal to the T cell. genecards.orgcreative-diagnostics.com This interaction is vital for maintaining peripheral tolerance, a process that prevents the immune system from attacking the body's own cells and tissues, thereby preventing autoimmune diseases. numberanalytics.comnih.govresearchgate.net By modulating the activity of T-cells, the PD-1/PD-L1 axis helps to maintain immune homeostasis. numberanalytics.comnih.gov

Mechanisms of Tumor Immune Evasion via PD-1/PD-L1 Pathway Upregulation

Cancer cells can exploit the PD-1/PD-L1 checkpoint to evade destruction by the immune system. nih.govgenecards.orgmdpi.com Many tumors upregulate the expression of PD-L1 on their surface, which allows them to engage with PD-1 on activated T cells that are trying to attack the tumor. frontiersin.orgjcancer.org This interaction effectively "turns off" the T cells, allowing the tumor to escape immune surveillance and continue to grow. nih.govvulcanchem.com

Inhibition of T-cell Activation and Proliferation

When PD-L1 on a tumor cell binds to PD-1 on a T cell, it triggers a signaling cascade within the T cell that inhibits its activation and proliferation. nih.govnih.govfrontiersin.org This is a primary mechanism by which tumors suppress the anti-cancer immune response. The binding of PD-1 recruits phosphatases, such as SHP-1 and SHP-2, which dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR), thereby dampening the activation signals. frontiersin.orgfrontiersin.orgnih.gov

Suppression of Cytokine Production (IFN-γ, IL-2, TNF-α)

Activated T cells normally produce a range of cytokines, such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α), which are crucial for a robust anti-tumor response. nih.govfrontiersin.orgjcancer.org The engagement of the PD-1/PD-L1 pathway suppresses the production of these essential cytokines by T cells, further weakening the immune attack against the tumor. nih.govfrontiersin.orgfrontiersin.org

Induction of T-cell Anergy and Apoptosis

Prolonged or repeated engagement of the PD-1/PD-L1 pathway can lead to a state of T-cell dysfunction known as anergy, where the T cells become unresponsive to further stimulation. nih.govgenecards.orgfrontiersin.orgtargetmol.com In some cases, it can even lead to the programmed cell death, or apoptosis, of antigen-specific T cells, effectively eliminating the immune cells that could recognize and destroy the tumor. numberanalytics.comnih.govgenecards.org

Promotion of Tumor Cell Survival and Progression

Beyond its effects on T cells, the PD-1/PD-L1 pathway can also have direct pro-survival effects on the tumor cells themselves. numberanalytics.comfrontiersin.orgtargetmol.com Studies have shown that PD-L1 signaling within cancer cells can promote their proliferation and resistance to apoptosis. bmbreports.orgnih.gov This intrinsic role of PD-L1 contributes to tumor progression and can even confer resistance to chemotherapy. frontiersin.orgoncotarget.com

Overview of Immune Checkpoint Blockade as a Therapeutic Strategy

The discovery of the role of the PD-1/PD-L1 pathway in tumor immune evasion has led to the development of a revolutionary class of cancer therapies known as immune checkpoint inhibitors. nih.govnih.govfrontiersin.orgjcancer.org These therapies, which are typically monoclonal antibodies, work by blocking the interaction between PD-1 and PD-L1. pm-tumorimmunotherapyprogram.camdpi.com By preventing this "off" signal, immune checkpoint inhibitors "release the brakes" on the immune system, allowing T cells to recognize and attack cancer cells more effectively. pm-tumorimmunotherapyprogram.cafrontiersin.org This strategy has shown remarkable success in treating a variety of cancers. researchgate.netnih.govmdpi.com

PD-1/PD-L1-IN-31: A Potent Inhibitor

This compound is a small molecule inhibitor of the PD-1/PD-L1 interaction with a high potency, as indicated by its IC50 value of 2.2 nM. medchemexpress.comtargetmol.commedchemexpress.eu The IC50 value represents the concentration of an inhibitor required to block 50% of a specific biological or biochemical function.

Research Findings on this compound

Research has demonstrated that this compound has the ability to:

Promote IFN-γ secretion: This indicates that the inhibitor can help to restore a key function of activated T cells. medchemexpress.commedchemexpress.eu

Induce immune activity of peripheral blood mononuclear cells (PBMCs): This suggests that it can stimulate a broader immune response against tumor cells. medchemexpress.commedchemexpress.eumedchemexpress.eu

Inhibit tumor cells: By activating the immune system, this compound ultimately leads to the inhibition of tumor cell growth. targetmol.commedchemexpress.eu

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Target | PD-1/PD-L1 Interaction |

| IC50 | 2.2 nM |

| Primary Effect | Inhibition of PD-1/PD-L1 binding |

| Downstream Effects | Promotion of IFN-γ secretion, Induction of PBMC immune activity, Inhibition of tumor cells |

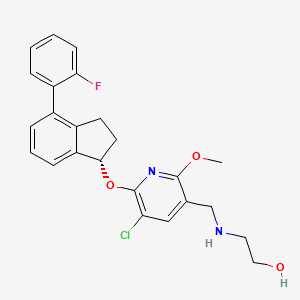

Structure

3D Structure

Properties

Molecular Formula |

C24H24ClFN2O3 |

|---|---|

Molecular Weight |

442.9 g/mol |

IUPAC Name |

2-[[5-chloro-6-[[(1S)-4-(2-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]oxy]-2-methoxypyridin-3-yl]methylamino]ethanol |

InChI |

InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1 |

InChI Key |

SKMKMWIWIWXGIK-QFIPXVFZSA-N |

Isomeric SMILES |

COC1=NC(=C(C=C1CNCCO)Cl)O[C@H]2CCC3=C(C=CC=C23)C4=CC=CC=C4F |

Canonical SMILES |

COC1=NC(=C(C=C1CNCCO)Cl)OC2CCC3=C(C=CC=C23)C4=CC=CC=C4F |

Origin of Product |

United States |

Rationale for Developing Small Molecule Pd 1/pd L1 Inhibitors

Advantages of Small Molecules for PD-1/PD-L1 Pathway Modulation

Small molecule inhibitors are being actively pursued as an alternative to antibody-based therapies due to several potential advantages. pulsus.comnih.gov These compounds, with molecular weights typically under 900 daltons, offer distinct pharmacological properties. assaygenie.com

Due to their small size, these inhibitors are expected to have better permeability and diffusion into tissues and the tumor microenvironment compared to large antibody molecules. pulsus.comcancerbiomed.orgresearchgate.net This enhanced penetration could lead to a more effective blockade of the PD-1/PD-L1 pathway within the tumor. Some small molecule inhibitors have also shown the ability to cross the blood-brain barrier, which is a significant advantage for treating brain cancers and metastases. assaygenie.comascopubs.org

A key advantage of many small molecule inhibitors is their potential for oral administration. frontiersin.orgassaygenie.com This offers greater convenience for patients compared to the intravenous infusions required for monoclonal antibodies, which can improve patient compliance and quality of life. assaygenie.com Several orally bioavailable small molecule PD-L1 inhibitors are currently in preclinical and clinical development. nih.govresearchgate.net

The manufacturing process for small molecules is generally more straightforward and less expensive than for biologics like monoclonal antibodies. oatext.comassaygenie.comsynergbiopharma.com This can lead to lower treatment costs, making these therapies more accessible to a wider range of patients and healthcare systems. assaygenie.com

Small molecule inhibitors typically have shorter half-lives than monoclonal antibodies. nih.govxiahepublishing.com This allows for more flexible dosing and could potentially lead to a better management of immune-related adverse events, as the drug can be cleared from the system more quickly if toxicity occurs. nih.gov The pharmacokinetic properties of small molecules can also be more readily optimized through medicinal chemistry to improve their absorption, distribution, metabolism, and excretion. assaygenie.com

Research Findings on PD-1/PD-L1-IN-31

This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction. It has been identified in scientific literature and by chemical suppliers as a promising compound for cancer immunotherapy research.

Table 1: Chemical and Biological Properties of this compound

| Property | Value | Source |

|---|---|---|

| IC50 | 2.2 nM | medchemexpress.eutargetmol.commedchemexpress.commedchemexpress.commedchemexpress.cn |

| Molecular Formula | C24H24ClFN2O3 | cymitquimica.com |

| Purity | 98% | cymitquimica.com |

Research has shown that this compound functions by blocking the interaction between PD-1 and PD-L1. medchemexpress.cn A study on novel small-molecule inhibitors with a rigid indane scaffold identified a compound, designated D3, which corresponds to this compound. medchemexpress.cn This compound was the most potent in the series, with an IC50 of 2.2 nM. medchemexpress.cn

Cell-based assays demonstrated that this inhibitor significantly induces the immune activity of peripheral blood mononuclear cells (PBMCs) against cancer cells. medchemexpress.cn Furthermore, it was shown to restore the immune function of T cells by promoting the secretion of interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.cn The mechanism of action for this class of inhibitors involves inducing the dimerization of PD-L1, which in turn blocks its binding to PD-1. oncotarget.comascopubs.org

Compound Names

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Atezolizumab | |

| Avelumab | |

| Cemiplimab | |

| Durvalumab | |

| Ipilimumab | |

| Nivolumab (B1139203) | |

| Pembrolizumab | |

| INCB086550 | |

| JBI-2174 | |

| BMS-202 | |

| ALG-093940 | |

| Finotonlimab | |

| Tislelizumab | |

| Trastuzumab | |

| Imatinib |

Discovery and Design Strategies for Small Molecule Pd 1/pd L1 Inhibitors

Computational Approaches and In Silico Screening

Computational methods are integral to the discovery and development of novel small-molecule PD-1/PD-L1 inhibitors, enabling the rapid screening of vast compound libraries and providing insights into molecular interactions. nih.govresearchgate.net These techniques, including virtual screening, molecular docking, and molecular dynamics simulations, have been crucial in identifying promising candidates and understanding their binding mechanisms. tandfonline.commdpi.comnih.govresearchgate.net

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) has become a popular and reliable method for identifying new PD-1/PD-L1 inhibitors, largely due to the availability of numerous 3D structures of PD-L1 in the Protein Data Bank. mdpi.complos.org This approach involves screening large libraries of compounds against the 3D structure of the target protein to identify molecules that are likely to bind to a specific site. plos.orgulisboa.pt

Researchers have successfully used SBVS to screen hundreds of thousands of compounds from various databases. tandfonline.complos.org For instance, a multi-stage virtual screening process that combined ligand shape, pharmacophore modeling, and molecular docking was used to screen several databases to identify novel PD-L1 inhibitors. tandfonline.com This process led to the identification of several promising hits that were then synthesized and evaluated for their biological activity. tandfonline.com Another study utilized a web server for SBVS to screen a library of nearly 100,000 drug-like compounds against PD-L1, resulting in the identification of 100 potential hits. plos.org

Molecular Docking and Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov This method is widely used to understand the binding modes of small-molecule inhibitors with PD-L1. mdpi.comfrontiersin.org For example, docking studies on biphenyl (B1667301) derivatives have been conducted to identify key residues that interact with the ligands, which in turn helps in designing optimized binders. mdpi.com

These studies have revealed that small-molecule inhibitors often bind within a hydrophobic tunnel formed at the interface of a PD-L1 dimer. mdpi.comnih.gov The core scaffold of the inhibitor typically sits (B43327) in the center of this channel, with side chains extending to interact with residues on both sides of the dimer interface. nih.gov Key interacting residues often include Ile54, Tyr56, Met115, and Ala121 on both monomers of the PD-L1 dimer. frontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules, providing a deeper understanding of the dynamic behavior of the PD-L1-ligand complex. tandfonline.comfrontiersin.org These simulations can confirm the stability of the binding predicted by molecular docking and elucidate the mechanism of action of the inhibitors. tandfonline.comnih.gov

MD simulations have been performed on various PD-L1 inhibitors, including biphenyl derivatives and other novel scaffolds. tandfonline.commdpi.comfrontiersin.org These simulations have shown that the binding of a small molecule can stabilize the dimeric form of PD-L1, which is a key factor in their inhibitory activity. frontiersin.org The stability of the inhibitor-PD-L1 complex is often assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the course of the simulation. pulsus.comresearchgate.net

Chemical Scaffold Exploration and Optimization

The discovery of the initial biphenyl-based PD-L1 inhibitors by BMS spurred the exploration of various chemical scaffolds to develop new and improved inhibitors. researchgate.nettandfonline.com This has led to the design and synthesis of numerous derivatives, including those based on biphenyl/biaryl and indane structures. researchgate.netnih.gov

Biphenyl/Biaryl Derivatives

The biphenyl scaffold is a common structural feature in many potent PD-1/PD-L1 inhibitors. researchgate.netmdpi.com These compounds typically induce the dimerization of PD-L1, which blocks the binding of PD-1. nih.gov Researchers have synthesized and evaluated numerous biphenyl and biaryl derivatives, leading to compounds with high inhibitory activity. frontiersin.orgnih.govnih.gov

For example, a series of biphenyl pyridine (B92270) analogues identified a small molecule with an IC₅₀ value of 3.8 nM. frontiersin.org Another study reported the synthesis of biphenyl derivatives where one compound, 12j–4, showed significant anti-tumor activity by inducing apoptosis in cancer cells with an IC₅₀ of 2.68 µM. nih.gov Optimization of the biphenyl scaffold, such as introducing a difluoromethyleneoxy linkage, has also led to potent inhibitors, with one compound demonstrating an IC₅₀ of 10.2 nM. nih.gov

Indane Compounds

In the search for novel scaffolds, researchers have explored indane-based compounds as PD-1/PD-L1 inhibitors. frontiersin.orgnih.gov A series of 31 indane compounds were synthesized and evaluated, revealing that those with an (S)-indane configuration showed superior potency. frontiersin.orgnih.gov

One of the most potent compounds from this series, D3 (which is also known as PD-1/PD-L1-IN-31), exhibited an IC₅₀ value of 2.2 nM. frontiersin.orgnih.govresearchgate.net In cell-based assays, this compound was shown to induce the immune activity of peripheral blood mononuclear cells and restore T-cell function by promoting the secretion of IFN-γ. frontiersin.orgnih.gov

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for the specific chemical compound “this compound” have not yielded any publicly available scientific literature, research findings, or data. Consequently, it is not possible to generate an article that is solely focused on this compound as requested.

The provided outline specifies several classes of small molecule Programmed Death-Ligand 1 (PD-L1) inhibitors, including:

Tetrazole-Based Inhibitors

Oxadiazole Derivatives

Pyridazine (B1198779) Analogues

Additionally, the outline mentions Structural Simplification Strategies in the discovery and design of such inhibitors. While there is extensive research on these general classes of compounds as potential PD-1/PD-L1 inhibitors, there is no specific information linking “this compound” to any of these categories.

The discovery of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is a promising and rapidly evolving area of cancer immunotherapy research. mdpi.com These small molecules are being explored as potential alternatives or complements to existing antibody-based therapies. mdpi.com The general mechanism of these small-molecule inhibitors often involves inducing the dimerization of PD-L1, which in turn blocks its interaction with the PD-1 receptor on T-cells. acs.orgmdpi.com This blockade can restore the immune system's ability to recognize and attack tumor cells. frontiersin.orgfrontiersin.org

Research into various chemical scaffolds, such as those mentioned in the user's outline, aims to identify potent and effective drug candidates. For instance, studies on oxadiazole derivatives have identified compounds that not only block the PD-1/PD-L1 interaction but also promote the internalization and degradation of the PD-L1 protein. acs.org Similarly, pyridazine analogues and other heterocyclic compounds are being actively investigated. mdpi.com Structural simplification is a common strategy employed by medicinal chemists to optimize lead compounds, improve their pharmacological properties, and reduce molecular complexity. mdpi.com

However, without any specific data on “this compound,” it is impossible to provide detailed research findings, data tables, or a structured article as per the instructions. The name "this compound" may refer to a compound that is part of an internal, unpublished research program, a very recent discovery not yet in the public domain, or a designation from a commercial supplier's catalog that is not widely indexed in scientific databases.

Mechanism of Action: Molecular and Cellular Interplay

Inhibition of PD-1/PD-L1 Protein-Protein Interaction (PPI)

The primary mechanism of action for this class of small molecules is the direct blockade of the protein-protein interaction between the PD-1 receptor on activated T-cells and the PD-L1 ligand expressed on tumor cells nih.govnih.gov. This interaction is a major pathway responsible for tumor escape from immune destruction nih.gov. By binding to PD-L1, these inhibitors prevent it from engaging with PD-1 nih.gov.

Unlike large antibody therapies, small molecules are designed to target key "hotspots" on the PD-1 or PD-L1 proteins that are crucial for their interaction researchwithrutgers.comfrontiersin.org. For instance, pioneering small molecules developed by Bristol-Myers Squibb (BMS) bind directly to human PD-L1, physically obstructing its ability to connect with PD-1 nih.govfrontiersin.org. This competitive inhibition restores the immune system's ability to recognize and attack malignant cells nih.govmdpi.com. The effectiveness of this blockade has been quantified for various small molecules, demonstrating their potency in disrupting this critical immune checkpoint.

| Compound | Assay Type | Measurement | Potency |

|---|---|---|---|

| BMS-1001 | Luciferase Reporter Assay | EC50 | 2.25 nM |

| BMS-1166 | Luciferase Reporter Assay | EC50 | 1.43 nM |

| ARB 272542 | HTRF (cell-free) | IC50 | 400 pM |

| Incyte 011 | HTRF (cell-free) | IC50 | 5.3 nM |

Data sourced from multiple studies on representative small molecule inhibitors of the PD-1/PD-L1 pathway. nih.govfrontiersin.org

Modulation of PD-L1 Dimerization or Internalization

A novel and significant mechanism of action for many small molecule inhibitors targeting PD-L1 is the induction of PD-L1 dimerization frontiersin.orgresearchgate.net. Compounds with a biphenyl-based scaffold have been shown to bind within a pocket formed at the interface of two PD-L1 monomers frontiersin.orgaacrjournals.org. This binding forces the PD-L1 proteins into a dimeric state, which sterically occludes the binding site for PD-1 frontiersin.org.

Furthermore, this induced dimerization can trigger the subsequent internalization of the PD-L1 protein aacrjournals.orgnih.govresearchgate.net. By causing the cell to remove the PD-L1 ligand from its surface, these small molecules effectively deplete the tumor cell's ability to engage the PD-1 receptor on T-cells nih.govnih.gov. Research has shown a direct correlation between the ability of a small molecule to induce a specific dimeric conformation, promote internalization, and achieve functional activation of T-cells nih.govnih.gov. This dual action of dimerization and internalization represents a highly effective strategy for dismantling the tumor's immune-suppressive shield. For example, the small molecule S4-1 has been shown to effectively induce both PD-L1 dimerization and internalization aacrjournals.orgresearchgate.net.

Preclinical Evaluation Methodologies

In Vitro Assays for Target Engagement and Functional Activity

A variety of in vitro methods are employed to evaluate the ability of PD-1/PD-L1-IN-31 to bind to its target and disrupt the PD-1/PD-L1 interaction. These assays provide crucial data on the compound's potency and its potential as a therapeutic agent.

Binding Assays

Binding assays are central to the preclinical evaluation of this compound, offering quantitative measures of its affinity for PD-L1 and its ability to inhibit the formation of the PD-1/PD-L1 complex.

Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used assay to screen for and characterize inhibitors of the PD-1/PD-L1 interaction. nih.govresearchgate.netrevvity.combmj.com This assay format uses tagged recombinant human PD-1 and PD-L1 proteins. revvity.com When these proteins interact, a fluorescent signal is generated. revvity.com The presence of an inhibitor like this compound disrupts this interaction, leading to a decrease in the HTRF signal. revvity.com This method allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. nih.gov For instance, this compound has been shown to be a potent inhibitor with an IC50 value of 2.2 nM in an HTRF assay. medchemexpress.com Some small molecule inhibitors have been found to induce the dimerization of PD-L1, which is another mechanism to block the PD-1/PD-L1 interaction. researchgate.net HTRF assays can also be adapted to specifically measure this PD-L1 dimerization. researchgate.net

Table 1: HTRF Assay Data for PD-1/PD-L1 Inhibitors

| Compound | Assay Type | IC50 (nM) | Source |

| This compound | PD-1/PD-L1 Interaction | 2.2 | medchemexpress.com |

| PD-1-IN-25 | PD-1/PD-L1 Interaction | 10.2 | medchemexpress.com |

| Compound 5 | PD-1/PD-L1 Interaction | 0.1214 | tandfonline.com |

| Compound II-1, II-2, II-3, II-7 | PD-1/PD-L1 Interaction | 0.5 - 10 | tandfonline.com |

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of interactions between molecules in real-time. bmj.comrsc.orgmdpi.com In the context of this compound evaluation, SPR can be used to directly measure the binding of the compound to either PD-1 or PD-L1. rsc.orgmdpi.com This technique provides valuable data on the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) can be calculated, offering a precise measure of binding affinity. mdpi.compnas.org For example, SPR has been used to determine the binding affinity between murine PD-1 and human PD-L1, yielding a Kd of approximately 8 μM. pnas.org

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is another method to assess the ability of a compound to inhibit the PD-1/PD-L1 interaction. acrobiosystems.comfrontiersin.orgaacrjournals.orgresearchgate.net In this assay format, a plate is coated with recombinant PD-L1. aacrjournals.org A fixed concentration of biotinylated PD-1 is then added along with varying concentrations of the inhibitor. acrobiosystems.com The amount of biotinylated PD-1 that binds to the plate is then detected. acrobiosystems.com An effective inhibitor will compete with PD-1 for binding to PD-L1, resulting in a reduced signal. frontiersin.org This allows for the determination of the inhibitor's potency. frontiersin.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the interaction between a small molecule and its protein target at an atomic level. oncotarget.comnih.govacs.org Techniques like Heteronuclear Single Quantum Coherence (HMQC) NMR can be used to monitor chemical shift perturbations in the protein's NMR spectrum upon binding of the compound, confirming direct interaction and identifying the binding site. oncotarget.comoncotarget.com The Antagonist-Induced Dissociation Assay (AIDA-NMR) is a specific application used to demonstrate that a compound can disrupt the pre-formed PD-1/PD-L1 complex. acs.orgoncotarget.com This is observed by monitoring the NMR signals of 15N-labeled PD-1, which broaden upon binding to PD-L1 and are rescued upon dissociation by the inhibitor. acs.orgoncotarget.com

Pull-down assays are used to confirm the direct physical interaction between a compound and its target protein. nih.govtandfonline.comresearchgate.netbmj.com In the case of this compound, a biotinylated version of the compound could be used to "pull down" PD-L1 from a cell lysate, which is then detected by immunoblotting. nih.gov This provides qualitative evidence of a direct binding interaction. researchgate.net For example, pull-down assays have been utilized to demonstrate the binding of other molecules to PD-L1. nih.govresearchgate.net

Cell-Based Functional Assays

Cell-based functional assays are fundamental in the preclinical evaluation of PD-1/PD-L1 inhibitors. They provide a dynamic environment to study the complex cellular interactions and signaling pathways involved in immune checkpoint blockade. These assays are designed to measure the ability of a compound to reverse the immunosuppressive effects of the PD-1/PD-L1 interaction and enhance T-cell effector functions.

Reporter gene assays are a cornerstone in the high-throughput screening and characterization of PD-1/PD-L1 inhibitors. researchgate.net A common approach involves genetically engineered Jurkat T cells that co-express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. researchgate.netpromega.com These PD-1 effector cells are then co-cultured with another cell line, often CHO-K1 cells, that expresses human PD-L1 and a T-cell receptor (TCR) activator. promega.combpsbioscience.com

When these two cell types are cultured together, the binding of PD-1 to PD-L1 inhibits TCR signaling, leading to a suppression of NFAT-mediated luciferase expression and a low luminescent signal. promega.compromega.com The introduction of a PD-1/PD-L1 inhibitor, such as a small molecule or antibody, blocks this interaction. bpsbioscience.com This blockade releases the inhibitory signal, resulting in TCR activation and a subsequent increase in NFAT-driven luciferase activity, which can be quantified as a luminescent signal. promega.compromega.com This dose-dependent response allows for the determination of the inhibitor's potency. researchgate.net These assays are highly valued for their robustness, specificity, and reproducibility in a quality-controlled setting. promega.com

Table 1: Principles of PD-1/PD-L1 Reporter Bioassays

| Component | Function | Outcome of PD-1/PD-L1 Interaction | Outcome of Inhibition |

|---|---|---|---|

| PD-1 Effector Cells (e.g., Jurkat) | Express human PD-1 and an NFAT-luciferase reporter. | TCR signaling is inhibited, leading to low luciferase expression. | TCR signaling is restored, leading to high luciferase expression. |

| PD-L1 aAPC/CHO-K1 Cells | Express human PD-L1 and a TCR activator. | Provides the inhibitory ligand (PD-L1) and initial T-cell stimulation. | The inhibitory signal is blocked, allowing for T-cell activation. |

| PD-1/PD-L1 Inhibitor | Blocks the interaction between PD-1 and PD-L1. | N/A | Reverses the suppression of TCR signaling. |

Co-culture systems that bring together PD-L1-expressing cells and T cells are vital for studying the functional consequences of PD-1/PD-L1 blockade in a more physiologically relevant context. biorxiv.org These systems often utilize tumor cell lines that naturally or through genetic engineering express PD-L1, which are then cultured with T cells, such as peripheral blood mononuclear cells (PBMCs) or isolated T cells. researchgate.netfrontiersin.org

In these co-cultures, the interaction between PD-L1 on tumor cells and PD-1 on T cells leads to T-cell dysfunction, mimicking the tumor microenvironment. mdpi.com The introduction of a PD-1/PD-L1 inhibitor is expected to reverse this immunosuppression, leading to enhanced T-cell activation, proliferation, and cytotoxic activity against the tumor cells. researchgate.netfrontiersin.org The effectiveness of the inhibitor can be assessed by measuring various endpoints, including T-cell proliferation, cytokine production (e.g., IFN-γ), and tumor cell killing. biorxiv.orgresearchgate.net Some studies have utilized patient-derived tumor organoids co-cultured with autologous T cells to create a highly personalized model for evaluating the efficacy of immune checkpoint inhibitors. biorxiv.org

A critical function of the PD-1/PD-L1 pathway is the suppression of T-cell activation and proliferation. frontiersin.org Therefore, assays that measure these parameters are essential for evaluating the efficacy of inhibitors. Ligation of PD-1 by PD-L1 leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key signaling molecules downstream of the T-cell receptor (TCR), such as CD3ζ and ZAP70. nih.govnih.gov

Phospho-flow cytometry is a powerful technique used to measure the phosphorylation status of intracellular signaling proteins on a single-cell level. nih.gov By analyzing the phosphorylation of proteins like CD3ζ, researchers can directly assess the inhibitory effect of PD-1 signaling and its reversal by a PD-1/PD-L1 inhibitor. nih.govresearchgate.net A successful inhibitor would be expected to increase the phosphorylation of these key signaling components, indicating a restoration of TCR signaling. researchgate.net

T-cell proliferation assays, often measured by techniques like carboxyfluorescein succinimidyl ester (CFSE) dilution assays via flow cytometry, quantify the ability of T cells to divide upon stimulation. frontiersin.org The PD-1/PD-L1 interaction is known to inhibit T-cell proliferation. pnas.org Therefore, an effective inhibitor should lead to an increase in the percentage of proliferating T cells in a co-culture system. frontiersin.org Furthermore, the PD-1/PD-L1 pathway can cause T cells to arrest in the G0/G1 phase of the cell cycle. nih.gov T-cell cycle analysis can reveal the ability of an inhibitor to promote cell cycle progression, indicating a reversal of this inhibitory effect. mdpi.com

Activated T cells, particularly cytotoxic T lymphocytes (CTLs), produce a range of effector cytokines, with interferon-gamma (IFN-γ) being a hallmark of a potent anti-tumor immune response. thermofisher.com The PD-1/PD-L1 interaction significantly suppresses the production of IFN-γ and other pro-inflammatory cytokines like IL-2 and TNF-α by T cells. nih.govfrontiersin.org

The measurement of cytokine production is a key method for assessing the functional outcome of PD-1/PD-L1 blockade. spandidos-publications.com Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentration of specific cytokines, such as IFN-γ, in the supernatant of T-cell and tumor cell co-cultures. aai.org An effective PD-1/PD-L1 inhibitor is expected to significantly increase the secretion of IFN-γ by T cells, indicating the restoration of their effector function. spandidos-publications.comhaematologica.org This increase in IFN-γ production is a direct consequence of reversing the inhibitory signal mediated by the PD-1/PD-L1 axis. thno.org

Table 2: Effect of PD-1/PD-L1 Inhibition on IFN-γ Production

| Condition | Expected IFN-γ Level | Rationale |

|---|---|---|

| T cells + PD-L1 expressing cells | Low | PD-1/PD-L1 interaction suppresses T-cell cytokine production. nih.gov |

| T cells + PD-L1 expressing cells + PD-1/PD-L1 Inhibitor | High | Inhibition of the PD-1/PD-L1 pathway restores T-cell effector function and IFN-γ secretion. spandidos-publications.comhaematologica.org |

The immunological synapse is a specialized interface between a T cell and an antigen-presenting cell (APC) or a target cell, such as a cancer cell. ashpublications.org The formation of a stable and functional immune synapse is crucial for T-cell activation and the delivery of cytotoxic molecules to the target cell. ashpublications.org The PD-1/PD-L1 interaction has been shown to disrupt the formation and stability of the immune synapse. ashpublications.org

PD-1 engagement can lead to the recruitment of SHP-2 to the synapse, which in turn dephosphorylates components of the TCR signaling complex, ultimately weakening the synapse. researchgate.net Studies investigating the impact of PD-1/PD-L1 inhibitors on immune synapse formation can provide valuable insights into their mechanism of action. Advanced imaging techniques, such as fluorescence microscopy, can be used to visualize the localization and clustering of key proteins at the synapse. An effective inhibitor would be expected to promote the formation of a more robust and stable immune synapse, facilitating efficient T-cell activation and target cell killing.

The expression level of PD-L1 on tumor cells can influence their susceptibility to PD-1/PD-L1 blockade. spandidos-publications.com Therefore, characterizing PD-L1 expression on various tumor cell lines is an important aspect of preclinical evaluation. Flow cytometry, or fluorescence-activated cell sorting (FACS), is a standard technique used to quantify the surface expression of proteins like PD-L1 on cancer cells. bmj.com

Furthermore, the expression of PD-L1 on tumor cells is not always constitutive and can be induced or upregulated by inflammatory cytokines present in the tumor microenvironment, most notably IFN-γ. nih.govmdpi.comnih.gov Pre-treating tumor cell lines with IFN-γ can mimic this in vivo adaptive resistance mechanism. bmj.com Studying the effects of PD-1/PD-L1 inhibitors on tumor cells that have been pre-treated with IFN-γ can provide insights into their ability to overcome this induced PD-L1 expression and restore T-cell-mediated killing. researchgate.net These studies help to identify which tumor types, based on their PD-L1 expression dynamics, might be more responsive to a particular inhibitor. bmj.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| BMS202 |

| A0-L |

| LD01 |

| LD12 |

| JQ1 |

| Avelumab |

| Toripalimab |

| AZD1480 |

| Nivolumab (B1139203) |

Ex Vivo Studies

Ex vivo studies are critical for assessing the direct impact of a compound on human immune cells and their interaction with tumor cells outside of a living organism. These assays provide a controlled environment to dissect specific mechanisms of action.

3D Tumor Spheroid Co-culture Systems (e.g., T-cell infiltration)

Three-dimensional (3D) tumor spheroid models represent a significant advancement over traditional 2D cell cultures by more accurately replicating the architecture and microenvironment of solid tumors. researchgate.net These systems are particularly valuable for evaluating the ability of immunomodulatory agents to promote immune cell infiltration into the tumor mass.

In a typical assay, tumor spheroids are generated from patient-derived tumor cells and are embedded in an extracellular matrix-like substance, such as Matrigel. bmj.com These spheroids are then co-cultured with autologous peripheral blood mononuclear cells (PBMCs), which contain T cells. bmj.com The co-culture can be treated with the test compound, a control antibody (like an anti-PD-L1 monoclonal antibody), or left untreated. bmj.com The primary endpoint is often the measurement of CD8+ T-cell infiltration into the spheroid, which can be visualized and quantified using techniques like confocal microscopy. bmj.com

Research on similar small-molecule PD-1/PD-L1 inhibitors has demonstrated the utility of this methodology. For instance, one study found that a small-molecule inhibitor led to a greater infiltration of CD8+ T-cells into patient-derived melanoma spheroids when compared to both untreated and antibody-treated controls. bmj.com Such findings indicate the compound's potential to enhance the recruitment of cytotoxic T cells to the tumor site. bmj.com These patient-derived models, which can preserve native lymphoid and myeloid cell populations, are considered a valuable tool for predicting patient responses to immune checkpoint blockade. researchgate.net

Table 1: Findings from 3D Tumor Spheroid Co-culture Systems for a Small-Molecule PD-1/PD-L1 Inhibitor

| Metric | Observation | Source |

|---|---|---|

| CD8+ T-Cell Infiltration | Higher infiltration within the tumor spheroid compared to control antibody and untreated cells. | bmj.com |

| Tumor Cell Sprouting | Strong inhibition of sprouting in patient-derived melanoma cells compared to controls. | bmj.com |

Peripheral Blood Mononuclear Cell (PBMC) Based Assays (e.g., CMV recall, T-cell function restoration)

PBMC-based assays are essential for determining a compound's ability to restore the function of T cells that have been suppressed by the PD-1/PD-L1 pathway. A common method is the cytomegalovirus (CMV) recall assay. nih.govresearchgate.netnih.gov This assay uses PBMCs from CMV-seropositive human donors. nih.gov The memory T cells within this population are re-exposed to CMV antigens, which, in the presence of PD-L1, results in a suppressed response. nih.gov

The addition of a PD-1/PD-L1 inhibitor is expected to block this suppression and enhance T-cell effector functions, typically measured by the secretion of cytokines like interferon-gamma (IFNγ). nih.govnih.gov Studies involving small-molecule PD-1/PD-L1 inhibitors have shown they can upregulate CMV-specific T cell responses, with potency comparable to blocking antibodies. nih.govfrontiersin.org For example, a small molecule designated as "compound A" was shown to enhance IFNγ production in a CMV recall assay, demonstrating its ability to break immune tolerance. nih.gov These assays confirm that the compound can effectively restore antigen-specific T cell activity. nih.govaacrjournals.org

Table 2: Representative Data from PBMC-Based Assays for Small-Molecule PD-1/PD-L1 Inhibitors

| Assay Type | Compound Tested | Endpoint | Finding | Source |

|---|---|---|---|---|

| CMV Recall Assay | Compound A | IFNγ Release (ELISA) | Upregulated CMV responses with an IC50 of 3 nM, similar to αPD-L1 antibodies. | nih.gov |

| CMV Recall Assay | ARB-272572 | IFNγ Release (ELISA) | Displayed a potency of 3 nM. | frontiersin.org |

In Vivo Preclinical Animal Models

In vivo animal models are indispensable for evaluating the systemic efficacy and immunological effects of a therapeutic agent in a complex biological system.

Syngeneic Mouse Tumor Models

Syngeneic mouse tumor models are the gold standard for preclinical immuno-oncology studies. These models use immunocompetent mice, into which tumor cell lines derived from the same genetic background are implanted. explicyte.com This ensures a fully functional immune system that can interact with the tumor, allowing for the evaluation of immunotherapies that target host immune cells. explicyte.com

A wide variety of syngeneic tumor models are available, each with a different level of sensitivity to PD-1/PD-L1 blockade. explicyte.comiiarjournals.org This diversity allows for the testing of new compounds across a spectrum of tumor immunogenicities. Models are often categorized as "responding" (sensitive) or "non-responding" (resistant) to established checkpoint inhibitors. explicyte.com

For example, the MC38 (colon adenocarcinoma) and GL261 (glioblastoma) models are known to be responsive to anti-PD-1/PD-L1 therapy, while the CT26 (colon carcinoma) model is only slightly responsive. explicyte.com Studies on the small-molecule inhibitor SCL-1 demonstrated its antitumor activity across twelve different syngeneic models, showing a greater breadth of efficacy than a reference anti-PD-1 antibody. iiarjournals.orgresearchgate.net SCL-1 was effective in 11 of the 12 models, with its activity being dependent on the presence of CD8+ T cells and PD-L1 expression on tumor cells. iiarjournals.orgresearchgate.net The panel of models used includes cancers of the colon (MC38, CT26), bladder (MB49, MBT2), kidney (Renca), sarcoma (MCA205), and melanoma (TyrNras), among others. explicyte.comaacrjournals.orgnih.gov

Table 3: Antitumor Activity of the Small-Molecule Inhibitor SCL-1 in Various Syngeneic Mouse Models

| Tumor Model | Tumor Type | Response to SCL-1 | Response to Anti-PD-1 Antibody | Source |

|---|---|---|---|---|

| Multiple | 12 varied tumor types | 11 of 12 models sensitive | 8 of 12 models sensitive | iiarjournals.orgresearchgate.net |

| 4T1 | Breast Cancer | Resistant | Resistant | iiarjournals.org |

While some tumors are intrinsically resistant to checkpoint inhibitors, others develop acquired resistance after an initial response. aacrjournals.orgnih.gov Understanding and overcoming this phenomenon is a major goal of cancer immunotherapy research. Preclinical models of acquired resistance are developed to study the underlying mechanisms and to test novel therapeutic strategies. aacrjournals.orgnih.gov

A common method to establish these models involves the serial treatment and reimplantation of tumors. aacrjournals.org Syngeneic tumors (e.g., MC38, MB49, MBT2, RENCA, TyrNras) are implanted in mice and treated with an anti-PD-1 or anti-PD-L1 antibody. aacrjournals.orgnih.gov Tumor fragments that initially respond but then regrow are harvested and implanted into new, treatment-naïve mice. aacrjournals.org This cycle is repeated for several passages, maintaining the selection pressure of the therapy, until a stably resistant tumor variant is established. aacrjournals.org These models are invaluable tools for identifying the molecular and cellular changes in the tumor microenvironment that drive resistance and for evaluating new therapies that can overcome it. aacrjournals.orgnih.gov

Following a comprehensive search for scientific literature and preclinical data, information specifically detailing the preclinical evaluation of the compound “this compound” is not available in the public domain. The search results yielded extensive information on the methodologies for evaluating PD-1/PD-L1 inhibitors in general, including various monoclonal antibodies and other small molecules, but no studies were identified that focused on “this compound”.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and specific content for each requested subsection as they pertain solely to “this compound”. The general principles of preclinical evaluation for this class of inhibitors are well-documented, but applying them to a compound for which no specific data has been published would be speculative and fall outside the required scope of this request.

Structure Activity Relationship Sar Studies and Lead Optimization

Identification of Key Pharmacophores and Structural Motifs

Systematic deconstruction and analysis of early-generation PD-L1 inhibitors revealed that the biphenyl (B1667301) structural motif is the minimal fragment essential for binding to PD-L1. acs.org This biaryl core serves as the foundational scaffold for nearly all potent small-molecule inhibitors targeting PD-L1. acs.orgchemrxiv.org The general architecture of these inhibitors typically consists of three key components:

A Biphenyl/Biaryl Core: This hydrophobic group anchors the inhibitor within a deep, cylindrical hydrophobic pocket formed at the interface of two PD-L1 monomers. nih.govfrontiersin.orguj.edu.pl

An Additional Aromatic System: Often a phenyl or heterocyclic ring, this part of the molecule engages in further critical interactions within the binding site. nih.gov

Fragment-based screening has confirmed that the biphenyl core is the primary driving force for binding. acs.org However, not all substitution patterns on the biphenyl core result in binding, indicating that specific structural arrangements are necessary for effective interaction with the PD-L1 surface. acs.org More advanced scaffolds have rigidified this structure, such as using a terphenyl core, to enhance specificity and potency. chemrxiv.org

Impact of Chemical Modifications on Inhibitory Potency

SAR studies have extensively explored how chemical modifications to the biphenyl scaffold influence inhibitory activity, typically measured by IC50 values in biochemical assays like Homogeneous Time-Resolved Fluorescence (HTRF). mdpi.comfrontiersin.org

Key findings from these studies include:

Symmetry and Elongation: C2-symmetric or pseudo-symmetric molecules, where similar or identical chemical groups are placed on both sides of the central core, often exhibit greater potency than their asymmetric counterparts. frontiersin.org For example, the C2-symmetric inhibitor LH1306 was found to be 3.8-fold more potent than its asymmetric version. frontiersin.org Elongating the molecule to create more extensive interactions within the PD-L1 dimer interface can also significantly enhance binding affinity and inhibitory activity. uj.edu.plmdpi.com

Substituents on the Biphenyl Core: Modifications to the biphenyl rings are critical. For instance, attaching a cyanopyridine group and adding a substituent at the 3'-position of the biphenyl ring were shown to create more potent inhibitors. mdpi.com Conversely, replacing the aromatic rings of the biphenyl system with cyclohexene (B86901) or cyclohexane (B81311) moieties leads to a significant drop in potency, highlighting the importance of the aromatic nature for π-stacking interactions. mdpi.com

Linker Modifications: The linker connecting the biphenyl core to other parts of the molecule is also a key area for optimization. The use of different linkers, such as an amine bond to a heteroaromatic ring system, has led to compounds with IC50 values below 10 nM. mdpi.com

Hydrophilic Groups: The addition of polar groups, such as the (2-hydroxyethyl)amino group in the inhibitor ARB-272572, which extends from the hydrophobic pocket, has been shown to improve cellular activity. frontiersin.org

The following table summarizes the impact of selected chemical modifications on the inhibitory potency of biphenyl-based PD-L1 inhibitors.

| Base Scaffold/Compound | Modification | Resulting Compound | Inhibitory Potency (IC50) | Key Finding | Reference |

| Asymmetric Biphenyl | Made C2-symmetric | LH1306 | 25 nM | Symmetry improves potency over asymmetric versions. | frontiersin.org |

| LH1306 | Further optimization | LH1307 | 3 nM | Continued optimization of symmetric compounds yields higher potency. | frontiersin.org |

| Biphenyl Scaffold | Addition of cyanopyridine and 3'-substituent | Compound 67 | Potent (nanomolar range) | Specific substitutions on the biphenyl and linked rings enhance activity. | mdpi.com |

| Biphenyl Scaffold | Replacement of phenyl ring with cyclohexene | Compound 53 | Significant decrease in potency | Aromaticity of the core is crucial for activity. | mdpi.com |

| BMS-202 Base | Addition of 3-cyanobenzyl group | BMS-1166 | Potent (sub-nanomolar HTRF) | Modification of the aryl group enhances blocking of both soluble and cell-surface PD-L1. | nih.govfrontiersin.org |

| Benzo[d]isothiazole Scaffold | Optimization of series | CH20 | 8.5 nM | Novel heterocyclic scaffolds can yield highly potent inhibitors. | researchgate.net |

Understanding Binding Interactions with PD-L1 (e.g., π–π stacking with specific residues)

The binding of biphenyl-based inhibitors induces the dimerization of PD-L1, creating a cylindrical, hydrophobic tunnel at the interface of the two protein monomers. nih.govnih.gov The inhibitor sits (B43327) within this pocket, stabilized by a network of interactions with key amino acid residues from both PD-L1 monomers (designated as chain A and chain B).

π–π Stacking: This is one of the most critical interactions for anchoring the inhibitor. The aromatic rings of the inhibitor's core engage in π–π stacking with the aromatic side chains of tyrosine residues, most notably Tyr56. nih.govacs.orgexplorationpub.com Depending on the inhibitor's specific structure, these can be T-shaped or parallel stacking interactions. nih.gov For example, in many BMS-derived compounds, the distal phenyl ring of the biphenyl moiety forms a T-shaped π–π stack with ATyr56, while another aromatic ring on the inhibitor can form a parallel π–π stack with BTyr56. nih.govmdpi.com

Hydrophobic and van der Waals Interactions: The hydrophobic cavity of the binding site is lined with non-polar residues. The inhibitor's core forms extensive hydrophobic and π-alkyl interactions with residues such as Ile54, Met115, Ala121, and Tyr123 from both PD-L1 chains. frontiersin.orgacs.orgaging-us.com These interactions are fundamental to the stability of the inhibitor-protein complex.

Hydrogen Bonding and Polar Interactions: While the core interactions are largely hydrophobic, the hydrophilic tail of the inhibitors can form crucial hydrogen bonds and electrostatic interactions with polar residues at the solvent-exposed opening of the pocket. nih.gov Key residues involved in these interactions include Asp122 and Lys124. nih.govfrontiersin.org For instance, the amide or amine groups in the inhibitor's tail can form hydrogen bonds with the side chains of AAsp122 or ALys124, further stabilizing the complex. nih.govacs.org

The precise nature of these interactions can be influenced by the inhibitor's structure. For example, inhibitors containing a 2,3-dihydro-1,4-benzodioxinyl group can induce a conformational shift in ATyr56, altering the shape of the binding pocket from a cleft to a tunnel and changing the nature of the π-stacking interaction. nih.govmdpi.com This detailed understanding of binding modes at the atomic level is essential for the rational design and optimization of new, more potent PD-L1 inhibitors. frontiersin.orgacs.org

Preclinical Insights into Resistance Mechanisms and Combination Strategies

Mechanisms of Preclinical Resistance to PD-1/PD-L1 Blockade

Resistance to PD-1/PD-L1 blockade is a multifaceted issue involving the tumor itself and its surrounding microenvironment. nih.govresearchgate.net Key mechanisms identified in preclinical models include alterations in the tumor microenvironment, intrinsic tumor cell signaling, alternative binding interactions, gene deregulation, and regulatory modifications of the PD-1/PD-L1 proteins.

Tumor Microenvironment Alterations

The composition of the tumor microenvironment (TME) is a critical determinant of response to immunotherapy. An immunosuppressive TME can hinder the effectiveness of PD-1/PD-L1 inhibitors. mdpi.comfrontiersin.org

Lymphoid and Myeloid Subpopulations: The presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) can dampen anti-tumor immune responses. mdpi.com Tregs suppress the function of antigen-specific T cells, while MDSCs inhibit T cells by depleting essential nutrients like arginine and tryptophan. mdpi.com Preclinical studies have shown that lower levels of MDSCs are associated with better responses to immunotherapy. mdpi.com Targeting MDSCs has been shown to improve the efficacy of anti-PD-1 therapy in murine models. mdpi.com The infiltration of tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, is also linked to poor clinical outcomes and resistance. frontiersin.org

Intrinsic Tumor Cell Signaling

Signaling pathways within the tumor cell itself can confer resistance to PD-1/PD-L1 blockade. frontiersin.orgbmbreports.org

PD-1 Expression on Tumor Cells: Recent studies have identified that some tumor cells express PD-1 intrinsically. pnas.orgfrontiersin.org This tumor cell-intrinsic PD-1 can interact with PD-L1 on the same cell, leading to the suppression of canonical signaling pathways like AKT and ERK1/2, which can paradoxically decrease tumor growth. pnas.org However, in the absence of an adaptive immune system, this intrinsic PD-1/PD-L1 interaction can mediate resistance to anti-PD-1/PD-L1 antibodies by activating these same pathways. pnas.org

Oncogenic Pathways: Aberrant activation of oncogenic pathways, such as the PI3K/AKT pathway, often due to the loss of tumor suppressor genes like PTEN, is associated with reduced T-cell infiltration and resistance to PD-1/PD-L1 blockade. nih.govmdpi.com Similarly, activation of the WNT/β-catenin signaling pathway can lead to an immunologically "cold" tumor microenvironment by inhibiting the recruitment of dendritic cells, which are essential for priming T-cell responses. mdpi.com

Cis PD-1/PD-L1 Binding

The interaction between PD-1 and PD-L1 can occur on the same cell surface, a phenomenon known as cis binding.

PD-1/PD-L1 Cis-Interaction: When tumor cells or antigen-presenting cells (APCs) co-express both PD-1 and PD-L1, they can bind to each other in cis. researchgate.net This interaction can prevent PD-L1 from binding to PD-1 on T cells in trans, thereby potentially reducing the inhibitory signal. researchgate.netresearchgate.net However, this can also complicate therapeutic interventions, as antibodies targeting PD-1 on tumor cells might disrupt this cis interaction and inadvertently free up PD-L1 to suppress T-cell activity. frontiersin.org

PD-L1/CD80 Cis-Interaction: PD-L1 can also interact in cis with CD80 on APCs. aacrjournals.org This binding disrupts the ability of PD-L1 to engage with PD-1 in trans, thus promoting T-cell function. aacrjournals.org The absence of this cis-PD-L1/CD80 interaction can lead to greater PD-1-mediated suppression of anti-tumor immunity. frontiersin.org

Deregulated Genes

Specific gene expression changes in tumor cells have been identified as mediators of resistance.

Serpinf1: In syngeneic murine tumor models that have developed acquired resistance to anti-PD-1/PD-L1 antibodies, the gene Serpinf1 was found to be deregulated. aacrjournals.orgnih.govantineo.fr Serpinf1 encodes for the pigment epithelial-derived factor (PEDF). Overexpression of Serpinf1 was shown to induce resistance to anti-PD-1 antibodies in a colorectal cancer model, while its knockdown sensitized the tumors to the therapy. aacrjournals.orgnih.govantineo.fracir.orgresearchgate.net This resistance was associated with increased production of free fatty acids and reduced activation of CD8+ T cells. aacrjournals.organtineo.fracir.org

Transcriptional and Post-Translational Regulation of PD-1/PD-L1

The expression and stability of PD-1 and PD-L1 are tightly controlled at multiple levels, and dysregulation can contribute to resistance. nih.govmdpi.com

Transcriptional Regulation: The expression of PD-L1 is regulated by a variety of transcription factors, including MYC, STAT3, NF-κB, and HIF-1α. springermedizin.denih.gov For example, the inflammatory cytokine TNF-α can activate the NF-κB pathway, which in turn upregulates COP9 signalosome 5 (CSN5), a protein that inhibits the degradation of PD-L1. nih.gov

Post-Translational Regulation: Post-translational modifications such as glycosylation, phosphorylation, and ubiquitination play a crucial role in the stability and function of PD-L1. nih.govmdpi.com For instance, glycosylation of PD-L1 protects it from degradation and is essential for its interaction with PD-1. mdpi.com Conversely, ubiquitination marks PD-L1 for proteasomal degradation. nih.gov Alterations in these modification processes can affect the levels of PD-L1 on the cell surface and influence the efficacy of checkpoint blockade. nih.govmdpi.com Similarly, post-translational modifications of PD-1, including glycosylation and ubiquitination, regulate its stability and function in T cells. aacrjournals.org

Preclinical Rationale for Combination Therapies

Given the diverse mechanisms of resistance, combining PD-1/PD-L1 inhibitors with other therapeutic modalities is a rational approach to enhance anti-tumor immunity and overcome resistance. mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgbmj.comtandfonline.com

Preclinical evidence supports a variety of combination strategies:

Combination with other Immune Checkpoint Inhibitors: Preclinical models have shown that blocking other inhibitory pathways, such as those involving CTLA-4, TIM-3, or LAG-3, in conjunction with PD-1/PD-L1 blockade can lead to synergistic anti-tumor effects. frontiersin.orgjcancer.org

Combination with Targeted Therapies:

Anti-angiogenic agents: Angiogenic factors like VEGF can create an immunosuppressive TME. frontiersin.org Combining PD-1/PD-L1 blockade with anti-VEGF therapies has shown promise in preclinical models by normalizing the tumor vasculature and enhancing T-cell infiltration. frontiersin.org

MEK inhibitors: Blockade of the MAPK pathway with MEK inhibitors has been shown to increase T-cell infiltration and the expression of MHC-I and PD-L1, thereby augmenting the activity of checkpoint inhibitors. frontiersin.org

Combination with Chemotherapy: Certain chemotherapeutic agents, such as platinum-based drugs, can induce immunogenic cell death, leading to the release of tumor antigens and the promotion of an anti-tumor immune response. tandfonline.com This can sensitize tumors to subsequent PD-1/PD-L1 blockade. tandfonline.com

Combination with Radiotherapy: Ionizing radiation can enhance the priming and effector phases of the anti-tumor T-cell response. bmj.com It can increase antigen presentation and the expression of PD-L1 on tumor cells, making the combination with PD-1/PD-L1 inhibitors a promising strategy that has been validated in preclinical studies. bmj.comamegroups.org

Table 1: Preclinical Mechanisms of Resistance to PD-1/PD-L1 Blockade

| Category | Mechanism | Description | Key Molecules/Pathways |

|---|---|---|---|

| Tumor Microenvironment | Immunosuppressive Cell Infiltration | Presence of cells that dampen T-cell activity. | Tregs, MDSCs, M2 Macrophages |

| Intrinsic Tumor Cell Signaling | Oncogenic Pathway Activation | Pathways that promote tumor growth and immune evasion. | PI3K/AKT, WNT/β-catenin |

| Tumor Cell-Intrinsic PD-1 | PD-1 expressed on tumor cells can modulate signaling. | PD-1, AKT, ERK1/2 | |

| Alternative Binding | Cis-Interactions | Binding of PD-1/PD-L1 on the same cell surface. | PD-1, PD-L1, CD80 |

| Gene Deregulation | Altered Gene Expression | Upregulation of genes that confer resistance. | Serpinf1 (PEDF) |

| Protein Regulation | Transcriptional Control | Regulation of PD-L1 gene expression. | MYC, STAT3, NF-κB, HIF-1α |

| Post-Translational Modifications | Modifications affecting protein stability and function. | Glycosylation, Ubiquitination |

Table 2: Preclinical Rationale for Combination Therapies with PD-1/PD-L1 Inhibitors

| Combination Partner | Rationale | Preclinical Effect |

|---|---|---|

| Other Checkpoint Inhibitors (e.g., anti-CTLA-4) | Target non-overlapping inhibitory pathways. | Synergistic anti-tumor activity. |

| Anti-Angiogenic Therapy (e.g., anti-VEGF) | Normalize tumor vasculature and reduce immunosuppression. | Enhanced T-cell infiltration and activity. |

| Targeted Therapy (e.g., MEK inhibitors) | Increase tumor immunogenicity. | Increased T-cell infiltration, MHC-I and PD-L1 expression. |

| Chemotherapy (e.g., Platinum agents) | Induce immunogenic cell death and antigen release. | Sensitization of tumors to immunotherapy. |

| Radiotherapy | Enhance antigen presentation and T-cell priming. | Increased T-cell infiltration and PD-L1 expression. |

Combinations with Type I Interferons

The combination of PD-1/PD-L1 blockade with type I interferons (IFNs) has emerged as a promising strategy to overcome resistance and enhance therapeutic efficacy. wikipedia.org Type I IFNs are cytokines with pleiotropic effects on the immune system that can synergize with checkpoint inhibitors. frontiersin.orgnih.gov Preclinical and early clinical studies have shown that this combination can lead to more robust and durable anti-tumor responses. frontiersin.orgnih.gov

The synergy stems from several mechanisms initiated by type I IFNs, which include activating innate and adaptive immune cells, boosting antigen presentation by dendritic cells, and increasing the sensitivity of tumor cells to PD-1/PD-L1 blockade. frontiersin.orgnih.govresearchgate.net Type I IFN can also increase the infiltration and activation of T cells within the tumor microenvironment and stimulate the generation of memory T cells, contributing to long-term survival in animal models. frontiersin.orgnih.gov For instance, studies in melanoma models demonstrated that combining IFNα with PD-1/PD-L1 blockade led to complete tumor regression in a significant number of cases where monotherapy was ineffective. researchgate.net

| Preclinical Model/Study Type | Key Findings | Reference |

|---|---|---|

| General Preclinical & Clinical Reviews | Combining PD-1/PD-L1 blockade with type I IFN activates immune cells, enhances antigen presentation, and sensitizes tumors to therapy. | frontiersin.orgnih.govresearchgate.net |

| Melanoma Mouse Models | Combination of IFNα and anti-PD-L1 therapy led to complete regression of advanced tumors resistant to monotherapy. | researchgate.net |

| Phase I/II Clinical Trials (Melanoma) | The combination of IFNβ and nivolumab (B1139203) was well-tolerated and showed promising efficacy, with a higher complete response rate than nivolumab alone. | nih.gov |

| General Review | The combination strategy has shown efficacy in melanoma and renal carcinoma patients, leading to increased T-cell infiltration and improved survival. | wikipedia.org |

Combinations with Other Immune Checkpoint Inhibitors (e.g., anti-CTLA-4, TIM-3, LAG-3)

Combining PD-1/PD-L1 inhibitors with agents that target other non-redundant immune checkpoint pathways is a cornerstone of modern immunotherapy research, aiming to overcome resistance and deepen anti-tumor responses.

Anti-CTLA-4: The combination of PD-1/PD-L1 and CTLA-4 inhibitors is one of the most established dual checkpoint strategies. CTLA-4 and PD-1 regulate T-cell responses through distinct mechanisms; CTLA-4 primarily acts in lymphoid tissues during the initial phase of T-cell activation, while PD-1 predominantly functions in peripheral tissues and the tumor microenvironment to limit effector T-cell activity. nih.gov Preclinical studies have shown that this dual blockade results in synergistic anti-tumor effects, with enhanced T-cell activation and proliferation compared to either agent alone. bmj.com This has translated to improved survival outcomes in clinical trials for cancers like melanoma. nih.govbmj.com

Anti-TIM-3: T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is another inhibitory receptor that is often co-expressed with PD-1 on the most dysfunctional or "exhausted" T cells in the tumor microenvironment. aacrjournals.orgnih.gov Preclinical models have demonstrated that combined blockade of PD-1 and TIM-3 can rescue these exhausted T cells more effectively than PD-1 inhibition alone, leading to restored cytokine production and a dramatic reduction in tumor growth. nih.govspandidos-publications.com This combination is being actively investigated as a strategy to overcome acquired resistance to PD-1/PD-L1 monotherapy. aacrjournals.orgonclive.com

Anti-LAG-3: Lymphocyte-activation gene 3 (LAG-3) is a checkpoint receptor that contributes to T-cell exhaustion, often in concert with PD-1. bms.com The dual blockade of LAG-3 and PD-1 has been shown to reinvigorate exhausted T cells and enhance anti-tumor immunity. mdpi.com This strategy has shown significant clinical promise; the combination of the anti-LAG-3 antibody relatlimab with the anti-PD-1 antibody nivolumab more than doubled the median progression-free survival in patients with advanced melanoma compared to nivolumab alone, leading to its regulatory approval. bms.comnih.gov

| Combination Target | Rationale for Combination | Key Research Findings | Reference |

|---|---|---|---|

| CTLA-4 | Targets a distinct, non-redundant pathway of T-cell inhibition, primarily in lymphoid organs. | Synergistic anti-tumor activity; superior survival outcomes in preclinical models and clinical trials (e.g., melanoma). | nih.govbmj.comfrontiersin.org |

| TIM-3 | Co-expressed with PD-1 on severely exhausted T cells; targeting both may reverse T-cell dysfunction. | Greater reactivation of anti-tumor T cells and tumor regression in preclinical models compared to PD-1 blockade alone. | aacrjournals.orgnih.govnih.gov |

| LAG-3 | Often co-expressed with PD-1 on tumor-infiltrating lymphocytes, contributing to T-cell exhaustion. | Significantly improved progression-free survival in melanoma patients (nivolumab + relatlimab) compared to PD-1 monotherapy. | bms.comnih.govmdpi.com |

Combinations with Cellular Therapies (e.g., CAR-T, NK cells)

Pairing PD-1/PD-L1 inhibitors with adoptive cellular therapies represents a powerful approach to enhance the efficacy of engineered immune cells within the immunosuppressive tumor microenvironment.

CAR-T Cells: Chimeric Antigen Receptor (CAR)-T cell therapy can be highly effective, but the function of these engineered cells can be suppressed by the expression of PD-L1 on tumor cells. Combining CAR-T cell infusion with PD-1/PD-L1 blockade is a rational strategy to protect CAR-T cells from exhaustion, thereby enhancing their persistence and cytotoxic potential within the tumor.

Natural Killer (NK) Cells: NK cells are crucial components of the innate immune system that can directly kill cancer cells. Adoptively transferred NK cells can secrete cytokines like IFN-γ, which can, paradoxically, upregulate PD-L1 expression on tumor cells, creating a potential mechanism of resistance. nih.gov Preclinical studies have shown that combining NK cell therapy with PD-L1 blockade overcomes this resistance, resulting in significantly improved tumor control and survival. nih.gov This combination enhances the in-vivo persistence and cytotoxic phenotype of the NK cells. nih.govtandfonline.com Furthermore, hematopoietic stem cell-derived CAR-NK cells targeting PD-L1 have shown potent anti-tumor effects, which were synergistically enhanced when combined with a PD-1 inhibitor in a humanized mouse model. nih.gov

| Cellular Therapy | Rationale for Combination | Key Research Findings | Reference |

|---|---|---|---|

| CAR-T Cells | PD-L1 expression in the tumor microenvironment can induce exhaustion and inhibit the function of CAR-T cells. | PD-1/PD-L1 blockade can enhance the persistence and anti-tumor activity of CAR-T cells. | nih.gov |

| NK Cells | NK cell-secreted IFN-γ can upregulate tumor PD-L1. PD-1/PD-L1 blockade can prevent NK cell exhaustion and enhance cytotoxicity. | Combination of NK cells and anti-PD-L1 significantly improved survival in an ovarian cancer model. CAR-NK cells targeting PD-L1 showed synergistic anti-tumor response with nivolumab. | nih.govtandfonline.comnih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., Hedgehog, PI3K/AKT/mTOR, MAPK)

The expression of PD-L1 on cancer cells is not static; it is often driven by intrinsic oncogenic signaling pathways. Targeting these pathways in combination with PD-1/PD-L1 blockade is a strategy to reduce immunosuppression at its source. mdpi.comfrontiersin.org

Hedgehog (Hh) Pathway: The Hh signaling pathway, crucial in embryogenesis and stem cell maintenance, can be aberrantly activated in cancer. e-century.us Studies have shown that Hh signaling can promote an immunosuppressive tumor microenvironment and directly regulate the expression of PD-L1. e-century.usnih.govmdpi.com Consequently, inhibiting the Hh pathway can decrease PD-L1 expression and enhance lymphocyte-mediated anti-tumor activity, providing a strong rationale for combination therapy with checkpoint inhibitors. nih.govmdpi.com

PI3K/AKT/mTOR Pathway: This is a central pathway that controls cell growth and survival and is frequently dysregulated in cancer. Activation of the PI3K/AKT/mTOR pathway, often through the loss of the tumor suppressor PTEN, is a well-documented driver of PD-L1 expression. nih.govbmbreports.orgfrontiersin.org This suggests that inhibitors of PI3K, AKT, or mTOR could be used to downregulate PD-L1 and synergize with PD-1/PD-L1 blockade. researchgate.net Furthermore, engagement of PD-L1 itself can activate this pathway in tumor cells, creating a pro-survival feedback loop that could be disrupted by combination treatment. bmbreports.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical oncogenic pathway linked to the regulation of PD-L1. e-century.usnih.gov In some cancers, such as melanoma with BRAF mutations, constitutive activation of the MAPK pathway drives PD-L1 expression. frontiersin.org While MAPK inhibitors can reduce PD-L1 levels, their interaction with immunotherapy is complex. nih.govnih.gov Some preclinical findings suggest that MAPK inhibitors can also restore the function of T cells suppressed by PD-L1, indicating a potential for synergistic benefit when combined with checkpoint blockade. nih.gov

| Signaling Pathway | Role in PD-L1 Regulation | Rationale for Combination Therapy | Reference |

|---|---|---|---|

| Hedgehog (Hh) | Active Hh signaling can induce PD-L1 expression. | Hh pathway inhibitors can decrease PD-L1 levels and enhance anti-tumor immunity, potentially sensitizing tumors to checkpoint blockade. | e-century.usnih.govmdpi.com |

| PI3K/AKT/mTOR | Activation of this pathway (e.g., via PTEN loss) upregulates PD-L1 expression. | Inhibitors of this pathway may reduce PD-L1-mediated immune suppression and synergize with PD-1/PD-L1 inhibitors. | nih.govbmbreports.orgfrontiersin.orgresearchgate.net |

| MAPK | Constitutive pathway activation can drive PD-L1 expression. | MAPK inhibitors can lower PD-L1 expression and may also restore function to T cells suppressed by the PD-1/PD-L1 axis. | e-century.usnih.govfrontiersin.orgnih.gov |

Targeting Glycosylation Pathways (e.g., Fut8 fucosyltransferase)

Post-translational modifications, particularly glycosylation, play a vital role in regulating the stability, trafficking, and function of both PD-1 and PD-L1. mdpi.comijbs.com Targeting the enzymes responsible for this glycosylation offers a novel therapeutic avenue to modulate the PD-1/PD-L1 checkpoint. ijbs.com

Fut8 and Core Fucosylation: The enzyme α-(1,6)-fucosyltransferase (Fut8) is responsible for adding core fucose residues to N-glycans, a process known as core fucosylation. oup.com Research has revealed that PD-1 is heavily core-fucosylated, and this modification is critical for stabilizing PD-1 protein expression on the surface of T cells. oup.commdpi.comlife-science-alliance.org Genetic knockout or pharmacological inhibition of Fut8 leads to reduced PD-1 surface expression, increased ubiquitination and degradation of the PD-1 protein, and consequently, enhanced T-cell activation and more effective tumor eradication. oup.commdpi.comjcancer.org Similarly, the stability of PD-L1 is also regulated by its glycosylation status. oup.comaging-us.com Therefore, inhibiting Fut8 or other key glycosyltransferases represents an innovative strategy to dismantle the PD-1/PD-L1 pathway and overcome immunotherapy resistance. jcancer.org

| Glycosylation Target | Mechanism | Therapeutic Implication | Reference |

|---|---|---|---|

| N-linked Glycosylation of PD-1/PD-L1 | Stabilizes the proteins, prevents their degradation, and is required for the PD-1/PD-L1 interaction. | Inhibiting glycosylation can lead to protein instability and degradation, disrupting the immunosuppressive signal. | ijbs.comjcancer.orgaging-us.com |

| Fut8 (α-(1,6)-fucosyltransferase) | Mediates core fucosylation of PD-1, which is essential for its protein stability on the T-cell surface. | Inhibition of Fut8 reduces PD-1 expression, enhances T-cell activation, and promotes anti-tumor immunity. | oup.commdpi.comlife-science-alliance.orgjcancer.org |

| General Glycosylation | Abnormal glycosylation can lead to endoplasmic reticulum retention and degradation of PD-L1. | Compounds that disrupt normal glycosylation processing (e.g., resveratrol) can prevent PD-L1 from reaching the cell surface, enhancing T-cell activity. | aging-us.com |

Q & A

Q. What is the molecular mechanism of PD-1/PD-L1-IN-31 in blocking the PD-1/PD-L1 axis, and how does this inhibition translate to immune activation?

this compound is a small-molecule inhibitor that binds to PD-L1 with high affinity (IC50 = 2.2 nM), preventing its interaction with PD-1 on T cells. This blockade disrupts the immunosuppressive signal, restoring T-cell activity. Mechanistically, this compound enhances IFN-γ secretion and activates peripheral blood mononuclear cells (PBMCs), leading to tumor cell growth inhibition . Methodological Insight: To validate this mechanism, researchers should use co-culture assays with PD-L1-expressing tumor cells and PBMCs, measuring IFN-γ levels via ELISA and T-cell proliferation via flow cytometry.

Q. What are the standard in vitro assays to quantify the inhibitory potency of this compound?

The primary assay involves a competitive binding ELISA or surface plasmon resonance (SPR) to measure IC50 values. Secondary assays include:

- T-cell activation assays : Co-culture tumor cells with Jurkat T cells transfected with a NFAT-luciferase reporter to quantify PD-1/PD-L1 blockade efficacy.

- IFN-γ release assays : Measure cytokine secretion in PBMC-tumor cell co-cultures using multiplex cytokine panels . Table 1: Key Assays for this compound Validation

| Assay Type | Target | Readout | Reference |

|---|---|---|---|

| Competitive ELISA | PD-L1 binding | IC50 (nM) | |

| NFAT-luciferase | T-cell activation | Luminescence | |

| Flow cytometry | PD-1/PD-L1 blockade | % CD8+ T-cell proliferation |

Q. How does this compound compare to other PD-1/PD-L1 inhibitors (e.g., PD-1/PD-L1-IN-32) in terms of efficacy and specificity?

this compound exhibits superior inhibitory potency (IC50 = 2.2 nM vs. 2.4 nM for PD-1/PD-L1-IN-32) and induces stronger IFN-γ secretion in PBMC assays. However, cross-reactivity with other immune checkpoints (e.g., CTLA-4) must be ruled out using selectivity screens .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on PD-L1 expression as a biomarker for this compound efficacy?

Discrepancies in PD-L1 biomarker utility arise from variability in detection methods (e.g., IHC antibodies, scoring systems). To resolve this:

- Use standardized PD-L1 immunohistochemistry (IHC) protocols (e.g., CAP-ACP guidelines with SP142 or 22C3 antibodies).

- Correlate PD-L1 tumor proportion scores (TPS) with clinical response in xenograft models.

- Validate findings using RNA-seq or multiplex immunofluorescence to assess tumor microenvironment heterogeneity . Critical Note: PD-L1 negativity does not preclude response to this compound, as seen in trials where T-cell infiltration or tumor mutational burden may compensate .

Q. How can researchers optimize combination therapies involving this compound to overcome adaptive resistance?

Preclinical studies suggest synergies with:

- Chemotherapy : Oxaliplatin enhances immunogenic cell death, increasing antigen presentation.

- Targeted therapies : MEK inhibitors reduce immunosuppressive cytokines (e.g., IL-6, VEGF).

- Epigenetic modulators : HDAC inhibitors upregulate MHC class I expression. Experimental Design: Use syngeneic mouse models with sequential vs. concurrent dosing, monitoring tumor-infiltrating lymphocyte (TIL) subsets and myeloid-derived suppressor cells (MDSCs) .

Q. What in vivo models best recapitulate the pharmacokinetic and pharmacodynamic profile of this compound?

- Humanized mice : NSG mice engrafted with human PBMCs and PD-L1+ tumor cells allow evaluation of T-cell-dependent antitumor activity.

- Syngeneic models : MC38 (colorectal) or B16-F10 (melanoma) tumors in C57BL/6 mice assess immune memory and abscopal effects. Key Metrics: Measure plasma half-life, tumor penetration via LC-MS/MS, and dynamic changes in PD-1/PD-L1 occupancy .

Data Interpretation and Validation

Q. How should researchers address variability in this compound response rates across preclinical studies?